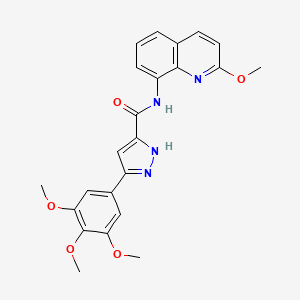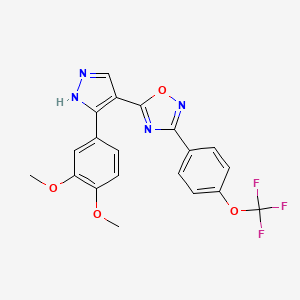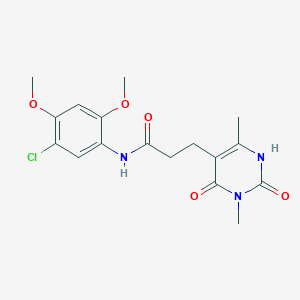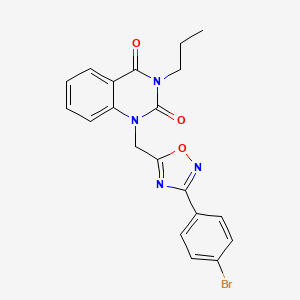
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a pyrazole ring, and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the quinoline and pyrazole intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the quinoline or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxide or pyrazole N-oxide derivatives.
Reduction: Formation of dihydroquinoline or dihydropyrazole derivatives.
Substitution: Formation of various substituted quinoline or pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including proteins and nucleic acids.
Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxyquinolin-8-yl)-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the trimethoxyphenyl group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
N-(2-methoxyquinolin-8-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks one methoxy group, leading to differences in electronic properties and reactivity.
Uniqueness
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of methoxy groups and the specific arrangement of the quinoline and pyrazole rings
Eigenschaften
Molekularformel |
C23H22N4O5 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N4O5/c1-29-18-10-14(11-19(30-2)22(18)32-4)16-12-17(27-26-16)23(28)24-15-7-5-6-13-8-9-20(31-3)25-21(13)15/h5-12H,1-4H3,(H,24,28)(H,26,27) |
InChI-Schlüssel |
UQULXVFJSJZNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC(=NN3)C4=CC(=C(C(=C4)OC)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106921.png)


![N-(4-fluorobenzyl)-2-(5-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B14106933.png)
![1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106949.png)
![N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B14106962.png)
![2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14106972.png)
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106978.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14106984.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106991.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106999.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)
